methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound features a fluorinated pyridine ring, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, fluorinated compounds are often used as probes or markers due to their unique properties.
Medicine
The compound might be explored for its potential therapeutic properties, especially if it exhibits biological activity.
Industry
In the chemical industry, esters like this one are used in the manufacture of fragrances, flavors, and solvents.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(pyridin-3-yl)prop-2-enoate
- Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
The presence of the fluorine atom in methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate can impart unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
methyl (E)-3-(6-fluoropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDDTMIOIFKHK-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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